molecular formula C24H19ClFN3O2S B11497886 N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11497886
M. Wt: 467.9 g/mol
InChI Key: DNCWAGMEUMTTNJ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with a unique structure that includes chlorophenyl, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-fluorophenylmethyl ketone under controlled conditions to form the intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies, including molecular docking and in vitro assays, are conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-2-{3-[(4-FLUOROPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is unique due to its combination of chlorophenyl, fluorophenyl, and phenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19ClFN3O2S

Molecular Weight

467.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H19ClFN3O2S/c25-17-8-12-19(13-9-17)27-22(30)14-21-23(31)29(20-4-2-1-3-5-20)24(32)28(21)15-16-6-10-18(26)11-7-16/h1-13,21H,14-15H2,(H,27,30)

InChI Key

DNCWAGMEUMTTNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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